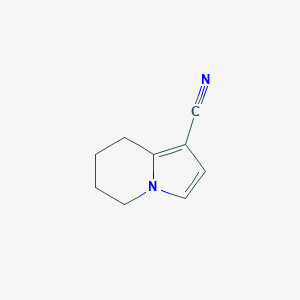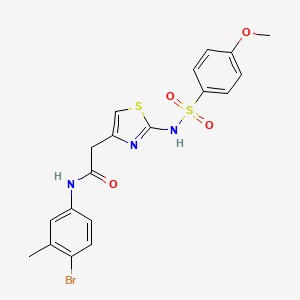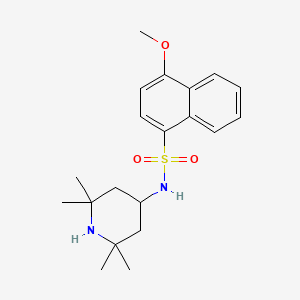![molecular formula C26H26N6O4 B2610886 N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1226439-57-1](/img/structure/B2610886.png)
N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolo[4,3-a]pyridine core, which is fused with various functional groups, including a methoxyphenyl group, a phenylpiperazine moiety, and a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Wirkmechanismus
Target of action
Both compounds contain structures that are common in many bioactive molecules. For instance, the 1,2,4-triazole moiety found in the first compound is known to exhibit a wide range of biological activities . Similarly, the second compound contains an indole moiety, which is a common structure in many natural compounds with diverse biological activities .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways these compounds might affect. Compounds with similar structures have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .
Result of action
Based on the biological activities associated with similar compounds, they could potentially induce a wide range of effects, from altering enzyme activity to disrupting cell membrane integrity .
Biochemische Analyse
Biochemical Properties
N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide and N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide play significant roles in biochemical reactions. These compounds interact with enzymes such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). The interaction with these receptors is crucial for their potential therapeutic applications, particularly in targeting triple-negative breast cancer . The binding affinity of these compounds to EGFR and VEGFR-2 has been demonstrated through molecular docking studies, indicating their potential as inhibitors of these receptors .
Cellular Effects
This compound and N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide influence various cellular processes. These compounds have been shown to affect cell signaling pathways, particularly those involving EGFR and VEGFR-2. By inhibiting these receptors, the compounds can disrupt cell proliferation and angiogenesis, which are critical processes in cancer progression . Additionally, these compounds may influence gene expression and cellular metabolism, further contributing to their therapeutic potential.
Molecular Mechanism
The molecular mechanism of action of this compound and N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide involves their binding interactions with EGFR and VEGFR-2. These compounds exhibit high binding affinities to the active sites of these receptors, leading to their inhibition . This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and angiogenesis. Additionally, these compounds may induce changes in gene expression, contributing to their overall therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound and N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide have been observed to change over time. These compounds exhibit stability under controlled conditions, but their degradation products may form over extended periods. Long-term studies have shown that these compounds can maintain their inhibitory effects on EGFR and VEGFR-2, although the extent of inhibition may decrease over time due to degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound and N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide vary with different dosages. At lower dosages, these compounds effectively inhibit EGFR and VEGFR-2, leading to reduced cell proliferation and angiogenesis. At higher dosages, toxic effects may be observed, including adverse impacts on normal cellular functions and potential organ toxicity .
Metabolic Pathways
This compound and N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide are involved in metabolic pathways that include interactions with enzymes such as cytochrome P450. These interactions can influence the metabolic flux and levels of metabolites within cells. The compounds may undergo biotransformation, leading to the formation of active or inactive metabolites that contribute to their overall effects .
Transport and Distribution
The transport and distribution of this compound and N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide within cells and tissues involve interactions with transporters and binding proteins. These compounds may be actively transported into cells or passively diffuse across cell membranes. Their distribution within tissues can be influenced by their binding affinity to specific proteins, affecting their localization and accumulation .
Subcellular Localization
This compound and N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide exhibit specific subcellular localization patterns. These compounds may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Their localization can influence their activity and function, contributing to their overall biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazolo[4,3-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo[4,3-a]pyridine core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the triazolo[4,3-a]pyridine core.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety is attached via a condensation reaction with an appropriate amine precursor.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halides, nitriles, and amines are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Vergleich Mit ähnlichen Verbindungen
N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can be compared with other similar compounds, such as:
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and voriconazole, which are used as antifungal agents.
Piperazine Derivatives: Compounds containing the piperazine ring, such as ciprofloxacin and norfloxacin, which are used as antibacterial agents.
Carboxamide Derivatives: Compounds containing the carboxamide group, such as thalidomide and lenalidomide, which are used as immunomodulatory agents.
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with multiple molecular targets and exhibit a broad spectrum of biological activities.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O4/c1-36-22-10-8-20(9-11-22)27-25(34)19-7-12-23-28-32(26(35)31(23)17-19)18-24(33)30-15-13-29(14-16-30)21-5-3-2-4-6-21/h2-12,17H,13-16,18H2,1H3,(H,27,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAIZRBSENJYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methyl-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2610804.png)
![6,7-difluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2610805.png)
![6-Tert-butyl-2-[1-(pyridine-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2610807.png)
![[2-Oxo-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2610809.png)

![4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2610812.png)

![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile](/img/structure/B2610816.png)
![2-methoxy-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B2610818.png)

![2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2610823.png)
![2-(4-tert-butylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2610824.png)
![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2610825.png)
